1,5-Dioxaspiro[2.4]heptan-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dioxaspiro[2.4]heptan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-5(3-8-5)1-2-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGXDSEGXGESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C12CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472591 | |
| Record name | 1,5-dioxaspiro[2.4]heptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98011-07-5 | |
| Record name | 1,5-dioxaspiro[2.4]heptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dioxaspiro[2.4]heptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,5 Dioxaspiro 2.4 Heptan 4 One and Its Congeners
Diverse Synthetic Routes to the 1,5-Dioxaspiro[2.4]heptan-4-one Core
The formation of the spiro[2.4]heptan-4-one skeleton can be achieved through various strategic bond formations. Key approaches include forming the lactone ring onto a pre-existing cyclopropane (B1198618), constructing the cyclopropane ring on a precursor already containing the butyrolactone, or simultaneous formation of both rings.
Cyclization Strategies for Spiroketal Formation
Intramolecular cyclization is a cornerstone in the synthesis of spirocyclic systems. For congeners of this compound, this often involves the formation of the lactone ring as the final key step. A prominent example is the synthesis of the isomeric 5-oxaspiro[2.4]heptan-6-one, which serves as a crucial intermediate in the production of Montelukast. google.com
One patented method begins with dibromoneopentyl glycol, which is first cyclized in the presence of zinc powder to form cyclopropyldimethanol. This diol is then treated with thionyl chloride to yield a cyclic sulfite. Ring-opening of the sulfite with a cyanide source provides a key nitrile alcohol intermediate, 1-hydroxymethylcyclopropyl acetonitrile. The final spiro-lactone is then formed through a two-step, one-pot process: hydrolysis of the nitrile group to a carboxylic acid under basic conditions, followed by an acid-catalyzed intramolecular cyclization (lactonization) to furnish the 5-oxaspiro[2.4]heptan-6-one ring system. google.com This sequence highlights a robust pathway where the cyclopropane ring is constructed first, followed by manipulation of a side chain to facilitate the final lactonization.
The key transformation can be summarized as follows:
| Precursor | Reagents | Product |
| 1-Hydroxymethylcyclopropyl acetonitrile | 1. NaOH or KOH (Hydrolysis) | 5-Oxaspiro[2.4]heptan-6-one |
| 2. HCl or TsOH (Cyclization) | ||
| Table 1: Cyclization approach to a 5-Oxaspiro[2.4]heptan-6-one. google.com |
Other cyclization strategies applicable to spiro-γ-butyrolactones include radical cascade reactions and samarium(II) iodide-induced cyclizations. nih.govrsc.org For instance, reactions of certain 1-(2-formyloxyethyl)-3-formyloxycycloalkenes with samarium(II) iodide can produce hemiacetals that are subsequently oxidized to spiro γ-butyrolactones. rsc.org
Ring-Expansion and Contraction Approaches to the Heptanone Framework
Ring-expansion and contraction reactions offer powerful, albeit less direct, methods for constructing strained ring systems like the heptanone framework. These methods can create the cyclopropane or the lactone ring from a pre-existing cyclic precursor.
A notable strategy for forming spirocyclic γ-lactones is the Beckwith-Dowd ring expansion. This radical-mediated cascade reaction can involve a 1-, 3-, 4-, or 5-carbon expansion of a starting cycloalkanone, followed by a 5-exo-trig or 5-exo-dig cyclization to forge the spiro-lactone structure. nih.gov This approach allows for the assembly of complex γ-lactones spirofused to various ring sizes.
Another relevant approach involves the ring enlargement of donor-acceptor-substituted cyclopropanes. For example, exocyclic enol ethers can be cyclopropanated, and after subsequent functional group manipulations, the resulting spiro-annelated cyclopropane derivative can undergo ring enlargement to form a five-membered enol ether system, which is a key step in the synthesis of [n,5]-spiroketals. acs.org This transformation can be facilitated by Lewis acids like Yb(OTf)₃. acs.org While not a direct synthesis of the target molecule, this strategy demonstrates the principle of building the spiroketal lactone framework through ring expansion of a cyclopropane precursor.
Conversely, ring contraction can also be envisioned. For instance, iodine(III)-mediated contraction of 3,4-dihydropyranones has been shown to provide access to polysubstituted γ-butyrolactones. acs.org
Functional Group Interconversions Leading to the Spirocyclic System
Functional group interconversion (FGI) is integral to nearly all multi-step syntheses, allowing for the strategic introduction and modification of reactive sites. In the context of this compound synthesis, FGIs are crucial for setting up the key cyclization or ring-rearrangement steps.
The synthesis of 5-oxaspiro[2.4]heptan-6-one provides a clear example. The conversion of a diol to a cyclic sulfite, followed by nucleophilic opening with cyanide to a nitrile alcohol, and the subsequent hydrolysis of the nitrile to a carboxylic acid are all critical FGIs that pave the way for the final lactonization step. google.com
Another synthetic strategy for a related system, 5-azaspiro[2.4]heptane, involves the Pd-catalyzed intramolecular cyclization of alkynyl carboxamides, demonstrating the conversion of an amide functionality into a part of the heterocyclic ring. tandfonline.com Similarly, one could envision a synthetic route where a precursor like α-acetyl-γ-butyrolactone undergoes a series of FGIs. It has been shown that this compound can be converted to cyclopropyl (B3062369) methyl ketone, indicating the feasibility of transformations involving the butyrolactone core to build an appended cyclopropane ring. google.com
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The spiro center of this compound is a quaternary stereocenter, making its asymmetric synthesis a significant challenge. Achieving high levels of stereocontrol is paramount for applications where specific stereoisomers are required.
Asymmetric Catalysis in Spiro[2.4]heptan-4-one Construction
Asymmetric catalysis is a powerful tool for constructing chiral molecules with high enantiomeric excess. For spiroketal systems, a variety of catalytic methods have been developed. Palladium catalysis, for example, has been employed in the asymmetric (4 + 2) dipolar cyclization to generate chiral spiro-indenes with high enantio- and diastereoselectivities. oaepublish.com This highlights the potential of transition metal catalysis in controlling the formation of spiro stereocenters.
Organocatalysis also offers versatile strategies. For instance, the enantioselective synthesis of a 5-azaspiro[2.4]heptane-6-carboxylic acid derivative, a key component of the antiviral drug ledipasvir, was achieved through a one-pot double allylic alkylation of a glycine imine analogue. mdpi.com This reaction utilized a chinchonidine-derived catalyst under phase-transfer conditions to control the stereochemistry. mdpi.com
| Catalyst Type | Reaction | Application | Reference |
| Palladium Complex | Asymmetric (4 + 2) Dipolar Cyclization | Chiral Spiro-indenes | oaepublish.com |
| Chinchonidine Derivative | Phase-Transfer Catalyzed Alkylation | Chiral 5-Azaspiro[2.4]heptane | mdpi.com |
| Squaramide | Cascade Knoevenagel/Michael/Cyclization | Spiro[4H-chromene-3,3′-oxindoles] | preprints.org |
| Table 2: Examples of Asymmetric Catalysis in Spirocycle Synthesis. |
Diastereoselective Control in Synthetic Pathways
When multiple stereocenters are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. In spiroketal synthesis, diastereocontrol is often governed by either thermodynamic or kinetic factors.
Thermodynamically controlled spiroketalizations tend to favor the most stable diastereomer, which is often the one that benefits from the anomeric effect. However, kinetically controlled reactions can provide access to less stable, or "contrathermodynamic," isomers. illinois.edu For example, the diastereoselective construction of chroman spiroketals has been achieved through the inverse-demand [4 + 2] cycloaddition of enol ethers and ortho-quinone methides generated at low temperatures. nih.gov This kinetic control allows for the formation of specific diastereomers that can be further equilibrated to the thermodynamic product upon treatment with acid. nih.gov
Another strategy for achieving kinetic control is the Ti(Oi-Pr)₄-mediated spirocyclization of glycal epoxides, which proceeds with retention of configuration to give specific spiroketal diastereomers. mskcc.org These methods showcase that by carefully selecting reagents and reaction conditions, chemists can direct the formation of a specific diastereomer in the synthesis of complex spiroketal-containing molecules.
Dynamic Kinetic Resolution Strategies for Spiro Compound Enantiopurity
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic mixtures, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.org This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, ensuring that the entire substrate pool is converted into the desired product. wikipedia.orgprinceton.edu For spiro compounds, including congeners of this compound, DKR can be employed to establish stereocenters with high enantiopurity.
The successful implementation of DKR requires careful tuning of both the resolution and racemization steps. princeton.edu The kinetic resolution must be irreversible to achieve high enantioselectivity, and the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu In the context of spirocyclic systems, DKR can be applied to precursors that possess a racemizable stereocenter. For instance, a chiral alcohol precursor to a spiroketal could be resolved using a lipase-catalyzed acylation, while a metal catalyst, such as a ruthenium complex, facilitates the racemization of the slower-reacting alcohol enantiomer. wikipedia.org This chemoenzymatic approach has been successfully applied to the synthesis of various chiral alcohols and their derivatives. researchgate.net
While specific examples of DKR applied directly to the synthesis of this compound are not prevalent in the literature, the principles have been demonstrated for other spirocyclic systems. For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base. researchgate.netrsc.orgnih.gov This highlights the potential for applying similar strategies to precursors of dioxaspiroketals. The key would be to identify a suitable racemizable precursor and a highly selective catalyst system for the resolution step.
Table 1: Key Parameters for Successful Dynamic Kinetic Resolution
| Parameter | Requirement | Rationale |
| Kinetic Resolution | Irreversible | Ensures high enantioselectivity of the final product. princeton.edu |
| Enantiomeric Ratio (E) | E = kfast/kslow > ~20 | A higher E value leads to greater enantiomeric excess. princeton.edu |
| Racemization Rate (kinv) | kinv ≥ kfast | Prevents depletion of the faster-reacting enantiomer. princeton.edu |
| Reaction Conditions | Mild | Avoids spontaneous side reactions or product racemization. princeton.edu |
Catalytic Approaches in the Synthesis of this compound Scaffolds
Catalysis has become an indispensable tool in the synthesis of complex molecules like this compound, offering milder reaction conditions and greater control over stereochemistry compared to traditional methods. thieme-connect.com Various catalytic strategies, including those employing transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis), have been developed for the construction of spiroketal frameworks.
Transition metal catalysis has emerged as a powerful alternative to classical acid-catalyzed spiroketalization, which often requires harsh conditions that are incompatible with sensitive functional groups. thieme-connect.com Metals like palladium, ruthenium, and platinum, as well as gold, have been extensively used to facilitate the construction of spiroketal systems through various reaction pathways. rsc.orgthieme-connect.comthieme-connect.dersc.org
Palladium catalysis has been widely employed in spiroketal synthesis. researchgate.netmanchester.ac.uk For instance, palladium-catalyzed spiroketalization of alkynediols has been used to synthesize benzannulated steroid spiroketals. researchgate.net The regioselectivity of these reactions can be influenced by the stereochemistry of the starting material. researchgate.net Palladium-catalyzed cascade reactions, such as a Narasaka–Heck/C–H activation/[4 + 2] annulation sequence, have been developed for the regioselective synthesis of spirocyclic pyrrolines, demonstrating the potential for complex spirocycle construction. nih.gov Additionally, a palladium(II)-catalyzed one-pot three-component reaction of pentynol derivatives, salicylaldehydes, and amines provides a straightforward route to functionalized spiroacetals. researchgate.net
Ruthenium catalysts have also found application in spiroketal synthesis, often in the context of ring-closing metathesis reactions. While not directly forming the spiroketal, these reactions can be crucial in constructing the necessary carbocyclic framework for subsequent spiroketalization.
Platinum and other transition metals like gold and iridium have also been shown to be effective catalysts for the spiroketalization of alkynediols. thieme-connect.com These methods often proceed under mild conditions and have enabled the use of new types of starting materials as spiroketal precursors. thieme-connect.comthieme-connect.de The development of chiral ligands for these metal catalysts has also opened up avenues for asymmetric spiroketal synthesis. umich.edu
Table 2: Examples of Transition Metal-Catalyzed Spiroketal Synthesis
| Catalyst | Substrate Type | Reaction Type | Key Feature |
| Palladium | Alkynediols | Spiroketalization | Synthesis of benzannulated steroid spiroketals. researchgate.net |
| Palladium | γ,δ-Unsaturated Oxime Esters | Cascade Annulation | Regioselective synthesis of spirocyclic pyrrolines. nih.gov |
| Gold | Alkynediols | Dihydroalkoxylation | Mild conditions for spiroketalization. thieme-connect.com |
| Iridium | Alkynediols | Spiroketalization | Alternative to gold and palladium catalysis. thieme-connect.com |
In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies for the enantioselective synthesis of spirocyclic compounds, aligning with the principles of green chemistry. mdpi.comrsc.org These methods often offer mild reaction conditions, high stereocontrol, and reduced reliance on heavy metals. mdpi.com
Organocatalysis, the use of small organic molecules as catalysts, has been successfully applied to the synthesis of a variety of spirocyclic systems. researchgate.netntnu.edu.tw Chiral phosphoric acids, for example, have been used to catalyze the asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, yielding spiro isoindolinone-oxepine-fused indoles with high enantioselectivities. rsc.org The combination of organocatalysis with transition metal catalysis has also emerged as a powerful tool for constructing optically pure spiro heterocyclic molecules. nih.govresearchgate.net This synergistic approach often utilizes chiral aminocatalysis, N-heterocyclic carbene (NHC) catalysis, or non-covalent catalysis with chiral phosphoric acids, thioureas, or squaramides in conjunction with a transition metal catalyst. nih.govresearchgate.net
Biocatalysis, which employs enzymes or whole microbial cells, offers exquisite stereocontrol under environmentally benign conditions. mdpi.comrsc.org While the direct biocatalytic synthesis of this compound is not widely reported, enzymes have been used to create complex spirocyclic architectures found in natural products. mdpi.comchemrxiv.orgnih.gov For instance, flavin monooxygenases have been identified as the enzymes responsible for spirocycle formation in the biosynthesis of paraherquamide natural products. chemrxiv.orgnih.gov These enzymes often proceed through an indole-2,3-epoxidation followed by a controlled collapse of the epoxide intermediate to form the spiro-oxindole moiety. nih.gov The study of these natural biosynthetic pathways provides valuable insights for the development of novel biocatalytic methods for spiroketal synthesis.
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to initiate single-electron transfer processes and generate reactive radical intermediates under mild conditions. mdpi.comnih.govsigmaaldrich.com This approach has been applied to a wide range of chemical transformations, including cross-coupling reactions and the functionalization of C-H bonds. youtube.com
While specific applications of photoredox catalysis for the direct construction of the this compound scaffold are still emerging, the underlying principles hold significant promise for the synthesis of dioxaspiro systems. Photoredox catalysis can be used to generate radical intermediates that could participate in cyclization reactions to form spirocyclic frameworks. For example, the generation of an oxygen-centered radical from a suitably functionalized precursor could initiate an intramolecular cyclization onto a double bond or another radical acceptor to form a dioxaspiro system.
The choice of photocatalyst is crucial and is based on factors such as the redox potentials of the substrates and the desired reaction pathway. sigmaaldrich.com Common photocatalysts include ruthenium and iridium polypyridyl complexes, as well as organic dyes like eosin Y and rose bengal. nih.govresearchgate.net The versatility of photoredox catalysis allows for its combination with other catalytic modes, such as transition metal catalysis or organocatalysis, to achieve novel and efficient transformations.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its congeners is an area where these principles can be effectively applied.
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water is a major focus. ijsr.in
For spiroketal synthesis, solvent-free conditions can be achieved in some cases, particularly in reactions involving solid-supported catalysts or reagents. For example, the reaction of 1-nitrohexan-5-one with acrolein in the presence of Amberlyst A21, a macroreticular resin, can be performed under solventless conditions to produce a precursor for a spiroketal. mdpi.com
Water is an attractive solvent for organic reactions due to its non-toxic, non-flammable, and abundant nature. ijsr.in While many organic compounds have low solubility in water, "on water" reactions, which occur at the interface of water and insoluble organic reactants, can exhibit significant rate enhancements. ijsr.in The application of aqueous conditions to the synthesis of this compound could offer significant environmental benefits.
Furthermore, the development of sustainable and scalable electrosynthetic methods, such as the eSpiro process, provides a metal- and mercury-free alternative to conventional acid-catalyzed or transition metal-mediated cyclizations for spiroketal synthesis. rsc.org This method involves the anodic oxidation of malonic acids and proceeds through a sequential decarboxylation and Brønsted acid-mediated cyclization, achieving high yields with broad functional group tolerance. rsc.org Such telescoped flow processes can also lead to significant cost savings and a reduction in the process mass intensity (PMI) compared to traditional batch procedures. rsc.org
Atom Economy and Waste Minimization in Synthetic Sequences
The principles of atom economy and waste minimization are central to the development of sustainable synthetic methodologies in modern organic chemistry. For the synthesis of this compound and its congeners, the application of these principles is crucial for developing environmentally benign and economically viable production processes. This section will delve into the critical aspects of atom economy and waste minimization in the synthetic sequences leading to these spirocyclic compounds.
From a theoretical standpoint, a highly atom-economical reaction is one that incorporates the maximum number of atoms from the reactants into the final product. This minimizes the generation of byproducts, which are often treated as waste. The concept of atom economy, developed by Barry Trost, provides a framework for evaluating the efficiency of a chemical transformation at the atomic level.
The key steps in this patented synthesis are outlined below, with a focus on their implications for atom economy and waste minimization:
Cyclization to form a cyclopropane ring: The initial step involves the cyclization of dibromoneopentyl glycol in the presence of zinc powder google.com. While effective, this step utilizes a stoichiometric amount of zinc, which is converted into zinc bromide as a byproduct. This significantly lowers the atom economy of this step and generates a considerable amount of inorganic waste that needs to be managed.
Formation of a cyclic sulfite: The resulting cyclopropyl dimethanol is reacted with thionyl chloride to form a cyclic sulfite google.com. This reaction produces hydrogen chloride as a byproduct. In an industrial setting, this gaseous byproduct needs to be scrubbed, adding to the complexity and cost of waste management.
Ring-opening with cyanide: The cyclic sulfite is then opened with a cyanide source to introduce the nitrile group, a key precursor to the carboxylic acid functionality google.com. This step is generally atom-economical, with the majority of the atoms from the reactants being incorporated into the intermediate product. However, the use of cyanide salts necessitates careful handling and detoxification of any residual cyanide in the waste streams.
Hydrolysis and Lactonization: The final steps involve the hydrolysis of the nitrile to a carboxylic acid, followed by an acid-catalyzed intramolecular cyclization (lactonization) to form the spiroketalactone ring google.com. The hydrolysis step generates ammonia or an ammonium salt as a byproduct. The final lactonization step is a condensation reaction that eliminates a molecule of water, which is a benign byproduct, making this step highly atom-economical. The patent reports a high molar yield of 97.9% for this final transformation, which is crucial for minimizing waste at the final stage of the synthesis google.com.
The table below summarizes the key transformations in the synthesis of 5-oxaspiro[2.4]heptan-6-one and highlights the main byproducts that impact the atom economy and contribute to the waste stream.
| Step | Transformation | Key Reagents | Major Byproducts | Atom Economy Consideration |
| 1 | Cyclopropane formation | Dibromoneopentyl glycol, Zinc powder | Zinc bromide | Low, due to stoichiometric use of zinc. |
| 2 | Cyclic sulfite formation | Cyclopropyl dimethanol, Thionyl chloride | Hydrogen chloride | Moderate, with a gaseous byproduct. |
| 3 | Nitrile formation | Cyclic sulfite, Cyanide | - | High, with good incorporation of atoms. |
| 4 | Hydrolysis & Lactonization | Nitrile intermediate, Base, Acid | Ammonium salts, Water | High, with water as a benign byproduct. |
While the above analysis is for an isomer, the principles are directly applicable to the synthesis of this compound. For instance, the synthesis of a derivative, 2-Phenyl-1,5-dioxa-spiro[2.4]heptan-4-one, also involves transformations that can be evaluated for their atom economy acs.org. The development of catalytic and asymmetric methods for the key bond-forming reactions in the synthesis of these spiro compounds is an active area of research, driven by the need for more efficient and environmentally friendly synthetic routes.
Ultimately, a holistic approach that considers not only the chemical yield but also the atom economy, E-factor (environmental factor, which is the mass ratio of waste to desired product), and the nature of the waste generated is essential for the sustainable synthesis of this compound and its congeners.
Reactivity and Mechanistic Investigations of 1,5 Dioxaspiro 2.4 Heptan 4 One
Ring-Opening Reactions of the 1,5-Dioxaspiro[2.4]heptan-4-one Core
The inherent ring strain of the cyclopropane (B1198618) moiety and the presence of the dioxolanone functionality make the spirocyclic system susceptible to various ring-opening reactions under acidic, nucleophilic, and radical conditions.
The presence of ether-like oxygen atoms and a carbonyl group makes this compound susceptible to acid-catalyzed ring-opening. The reaction pathway is often dictated by the nature of the acid and the reaction conditions. Generally, the reaction is initiated by the protonation of one of the oxygen atoms, which activates the ring system towards nucleophilic attack.
Under Brønsted acid catalysis, such as with p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), the cyclopropane ring can undergo cleavage. These reactions, however, can be prone to competing polymerization, especially at elevated temperatures (above 80°C), and may require methods like azeotropic water removal to drive the reaction to completion, often resulting in moderate yields of 45-52%. The instability of the resulting oxocarbenium ion intermediates can also contribute to lower yields.
Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can also promote ring-opening. The coordination of the Lewis acid to an oxygen atom enhances the electrophilicity of the spirocyclic system. This approach has been shown to improve regioselectivity by stabilizing transition states through oxonium ion chelation. For instance, the use of BF₃·Et₂O at low temperatures (-20°C) has been reported to significantly reduce reaction times from 48 hours to 6 hours and improve yields to 67% with high endo/exo selectivity (19:1) in related systems. The mechanism of electrophilic addition to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen substituents. scribd.comyoutube.com
Table 1: Acid-Catalyzed Ring-Opening Reactions
| Catalyst | Reagents | Conditions | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| p-TsOH | - | Toluene, reflux | Ring-opened polymer | Moderate | |
| H₂SO₄ | - | High temperature | Ring-opened polymer | 45-52 | |
| BF₃·Et₂O | Nucleophile | -20°C | Regioselective ring-opened product | 67 |
The electrophilic nature of the cyclopropane ring in this compound, enhanced by the adjacent electron-withdrawing carbonyl group, makes it a target for nucleophiles. nih.gov The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as organometallic reagents, can induce ring-opening. For example, Grignard reagents can attack the spirocyclic core, leading to the formation of functionalized products. The reaction of spiro-activated cyclopropanes with nucleophiles is conceptually related to Michael additions to electron-deficient olefins. nih.gov Kinetic studies on related electrophilic cyclopropanes with thiophenolates have shown that the reaction rates correlate with the physicochemical properties of the nucleophiles. nih.gov
The presence of substituents on the cyclopropane ring can influence the regioselectivity of the nucleophilic attack. In many cases, the attack occurs at the less sterically hindered carbon of the cyclopropane ring.
Table 2: Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagents | Conditions | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Thiophenolates | - | DMSO | Thioether adduct | - | nih.gov |
| Grignard Reagents | Isopropylmagnesium chloride | THF, then aq. HCl | Ring-opened alcohol | - | orgsyn.org |
| Azide | - | DMSO | Azide adduct | - | nih.gov |
Radical reactions provide an alternative pathway for the ring-opening of the this compound system. These reactions often involve the formation of a ketyl radical intermediate, which can then undergo further transformations.
One-electron reduction of the carbonyl group by reagents like samarium(II) iodide (SmI₂) can generate a ketyl radical. acs.org This radical can then induce the opening of the strained cyclopropane ring. The resulting radical intermediate can participate in intra- or intermolecular reactions. In the presence of a suitable radical acceptor, this strategy can be employed to form new carbon-carbon bonds. SmI₂-mediated reactions are known for their chemoselectivity, which can be tuned by the use of additives and different reaction conditions. nih.govbohrium.comresearchgate.net
Photochemical methods can also be employed to initiate radical-mediated ring-opening. For instance, visible-light-mediated photoredox catalysis using photocatalysts like fac-Ir(ppy)₃ can generate alkoxyl radicals, leading to spirocyclization through a series of steps including single-electron transfer (SET). Such methods can offer high yields (e.g., 78% isolated yield) and avoid the use of toxic reagents like tin hydrides.
Table 3: Radical-Mediated Ring-Opening Reactions
| Method | Reagents/Catalyst | Conditions | Key Intermediate | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| SmI₂-mediated | SmI₂ | THF, 45°C | Ketyl radical | Cyclopentene derivative | Good to excellent | nih.gov |
| Photoredox Catalysis | fac-Ir(ppy)₃, Hantzsch ester | Visible light (390 nm Kessil LED) | Alkoxyl radical | Spirocyclic product | 78 | |
| Free Radical Addition | Br₂ | UV light | Bromoalkyl radical | 1,3-Dibromopropane derivative | - | youtube.com |
Functionalization and Derivatization of this compound
Beyond ring-opening, the this compound scaffold can be functionalized at both the spiro system and the carbonyl moiety, providing access to a variety of derivatives.
The cyclopropane ring of this compound exhibits some characteristics of a carbon-carbon double bond and can undergo electrophilic addition reactions. youtube.comdalalinstitute.com These reactions typically proceed with the opening of the three-membered ring. The regioselectivity of the addition is generally governed by Markovnikov's rule, with the electrophile adding to the less substituted carbon atom. scribd.comyoutube.com
Nucleophilic attack on the spiro system, as discussed in the context of ring-opening, can also be considered a functionalization method, leading to the introduction of various substituents.
The carbonyl group of this compound is a key site for a range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding secondary alcohol. Diastereoselective reductions of related β-hydroxy ketones have been achieved with high control. youtube.com For instance, chelation-controlled reductions using reagents like lithium aluminum hydride can lead to the formation of specific diastereomers. youtube.com The choice of reducing agent and reaction conditions is crucial for achieving high stereoselectivity. wikipedia.orgmdpi.com
Olefination Reactions: The carbonyl group can be converted to a double bond through olefination reactions, such as the Wittig reaction. This involves the reaction of the ketone with a phosphorus ylide. This transformation is a powerful tool for carbon-carbon bond formation and allows for the introduction of a wide range of substituents at the carbonyl position.
Table 4: Functionalization at the Carbonyl Moiety
| Reaction Type | Reagents | Conditions | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Diastereoselective Reduction | Lithium aluminum hydride | - | Diastereomeric alcohol | - | youtube.com |
| Wittig Reaction | Phosphorus ylide | - | Alkene derivative | - | - |
Modifications of the Oxirane and Dioxolane Rings
The reactivity of this compound allows for various modifications of its oxirane and dioxolane rings, leading to the synthesis of diverse heterocyclic structures. These transformations often exploit the inherent ring strain of the spiro system.
The oxirane ring, a three-membered heterocycle, is susceptible to ring-opening reactions initiated by nucleophiles or acids. In the case of related oxaspiro[2.2]pentane systems, which share the strained epoxide feature, reactions with nucleophiles or Lewis acids lead to the cleavage of the C-O bond of the epoxide. nih.gov For instance, Lewis acid-mediated rearrangements of functionalized oxaspiro[2.2]pentanes can result in ring expansion to form cyclobutanones, driven by the release of ring strain. nih.gov Similarly, modifications of the oxirane in this compound can be envisioned through reactions with various nucleophiles, leading to the introduction of new functional groups.
The synthesis of substituted spiro[oxirane-3,2′-tropanes] has been achieved through epoxidation or hydroxybromination/dehydrobromination of the corresponding alkenes, demonstrating viable pathways for the formation and modification of spiro-fused oxirane rings. rsc.org These methods suggest that the oxirane ring of this compound could potentially be synthesized from a precursor alkene and subsequently modified.
The dioxolane ring, a five-membered cyclic ketal, can undergo ring-opening under acidic conditions. The cationic ring-opening polymerization of 1,3-dioxolane (B20135), a related structure, proceeds via mechanisms that can lead to either linear polymers or cyclic structures. researchgate.netrsc.orgresearchgate.net The position of bond scission in the 1,3-dioxolane ring during cationic polymerization is a key aspect of its reactivity. researchgate.net In the context of this compound, controlled acid-catalyzed hydrolysis would likely lead to the opening of the dioxolane ring to reveal a diol functionality, which could then be further functionalized.
Mechanistic Elucidation of this compound Reactivity
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This involves analyzing reaction pathways, characterizing transition states and identifying reactive intermediates.
Reaction Pathway Analysis and Characterization of Transition States
Reaction pathway analysis for this compound involves mapping the energetic landscape connecting reactants to products, including the identification of transition states. A transition state is the configuration of highest potential energy along a reaction coordinate. wikipedia.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. For instance, DFT calculations have been used to explore the mechanism of metal-catalyzed spiroketalization reactions, determining the energies of transition states and intermediates. researchgate.netresearchgate.net In the context of oxirane ring-opening, ab initio electronic structure theory has been employed to investigate the C-C bond cleavage, identifying multiple transition states and minima on the potential energy surface. osti.gov Such computational approaches could be applied to model the reactions of this compound, providing insights into the preferred reaction pathways.
For spiroketal formation, conformational analysis of transition state models can reveal the factors controlling stereoselectivity. acs.org Metal-chelated early transition state models have been proposed to explain the stereochemical outcome of certain spiroketalization reactions. acs.org The Hammond-Leffler postulate, which relates the structure of the transition state to the thermodynamics of the reaction step, can also provide qualitative insights, predicting an early transition state for exothermic reactions and a late one for endothermic reactions. wikipedia.org
The table below presents a hypothetical reaction coordinate analysis for a reaction of this compound, illustrating the types of data that would be obtained from a computational study.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | This compound + Nucleophile |
| Transition State 1 | +15 | Formation of an intermediate |
| Intermediate | -5 | Covalent adduct |
| Transition State 2 | +20 | Ring-opening of the oxirane |
| Products | -10 | Ring-opened product |
This is a hypothetical data table for illustrative purposes.
Identification and Characterization of Reactive Intermediates
Reactive intermediates are transient species formed during a chemical reaction that are not the final products. Their identification and characterization are key to understanding the reaction mechanism. nih.gov
In the reactions of this compound, several types of reactive intermediates can be postulated. For example, acid-catalyzed hydrolysis likely proceeds through a protonated intermediate. In reactions involving the oxirane ring, carbocationic intermediates may be formed, especially in the presence of Lewis acids. The stability of such carbocations would influence the reaction pathway and the structure of the final products. nih.gov
Spectroscopic techniques are instrumental in detecting and characterizing reactive intermediates. Time-resolved infrared (TRIR) spectroscopy has been used to study α-lactones, which are highly reactive intermediates. researchgate.net Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a sensitive method for detecting charged intermediates in solution, such as those involved in metal-catalyzed and organocatalytic reactions. nih.gov For instance, ESI-MS has been used to identify key intermediates in complex transformations forming spiro-compounds. nih.gov
The following table outlines potential reactive intermediates in the reactions of this compound and the methods that could be used for their characterization.
| Potential Intermediate | Generating Reaction | Potential Characterization Method |
| Protonated Ketone | Acid-catalyzed hydrolysis | NMR Spectroscopy, Mass Spectrometry |
| Carbocation | Lewis acid-mediated ring opening | Low-temperature NMR, Trapping experiments |
| Oxonium Ion | Spiroketalization | NMR Spectroscopy |
| Enolate | Base-catalyzed reaction | Trapping with electrophiles, IR Spectroscopy |
Kinetic Studies of Key Transformations of this compound
Kinetic studies provide quantitative information about reaction rates and how they are affected by various factors such as concentration, temperature, and catalysts. This data is essential for optimizing reaction conditions and for substantiating proposed reaction mechanisms.
The hydrolysis of lactones, a key transformation for a compound like this compound, has been studied kinetically. nih.gov The rates of hydrolysis are indicative of the lactone's reactivity as an electrophile. nih.gov For ester hydrolysis, kinetic studies can help to elucidate the mechanism, with the Arrhenius equation being used to determine the activation energy of the reaction. ias.ac.in
The formation of spiroketals can also be studied kinetically, for example, by using NMR spectroscopy to monitor the concentrations of reactants and products over time. researchgate.net Such studies have shown that under kinetic control, it is possible to form the nonanomeric spiroketal isomer, which is not the thermodynamically favored product. nih.gov This highlights the importance of kinetic control in stereoselective synthesis.
A hypothetical kinetic study of the hydrolysis of this compound might yield data such as that presented in the table below.
| Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |
| 25 | 1.2 x 10⁻⁴ | 65 |
| 35 | 3.5 x 10⁻⁴ | 65 |
| 45 | 9.8 x 10⁻⁴ | 65 |
This is a hypothetical data table for illustrative purposes.
Advanced Applications and Structural Significance of 1,5 Dioxaspiro 2.4 Heptan 4 One
1,5-Dioxaspiro[2.4]heptan-4-one as a Chirality Inducer and Building Block in Asymmetric Synthesis
The inherent chirality and conformational rigidity of the this compound framework make it a valuable tool in asymmetric synthesis. The stereodefined centers within the spirocycle can effectively control the stereochemical outcome of reactions, acting as a chiral auxiliary or a chiral building block.
In asymmetric catalysis, chiral ligands derived from spirocyclic structures can induce high levels of enantioselectivity in a variety of transformations. For instance, the development of chiral spiro calstate.educalstate.edunonane-1,6-dione, a related spirocyclic system, highlights the utility of such scaffolds in creating effective chiral ligands for asymmetric reactions. researchgate.net A practical asymmetric synthesis of enantiopure spiro calstate.educalstate.edunonane-1,6-dione has been reported, underscoring its importance as a precursor for developing new chiral ligands. researchgate.net
As a chiral building block, this compound and its derivatives provide a pre-organized, stereochemically rich starting point for the synthesis of complex target molecules. The cyclopropane (B1198618) ring introduces significant strain, which can be strategically released in subsequent reactions to drive the formation of new stereocenters with high fidelity. This "chiral pool" approach leverages the existing stereochemistry of the spirocycle to construct intricate molecular frameworks, a common strategy in the synthesis of natural products and other biologically active compounds. The use of chiral building blocks is a fundamental strategy in asymmetric synthesis, allowing for the efficient construction of enantiomerically pure products. nih.gov
Integration of this compound Scaffolds in Natural Product Synthesis
The structural motif of this compound is found in or can be used to access the core of various natural products. The synthesis of natural products often inspires the development of novel spiro scaffolds for drug discovery. nih.gov Spirocycles, in general, are prevalent in a wide array of natural products, and their unique three-dimensional architecture often contributes to their biological activity.
The synthesis of highly functionalized 5-aza-spiro[2.4]heptanes, a related spirocyclic system, has been developed as a valuable structural motif for drug discovery, showcasing the importance of spirocycles in medicinal chemistry. rsc.org Furthermore, the development of synthetic methods to access novel spiro-heterocycles, such as 1,5-dioxaspiro[2.3]hexanes, highlights the ongoing interest in these strained systems as building blocks for complex molecules. researchgate.net The ability to construct such spirocyclic systems stereoselectively is crucial for their application in the total synthesis of natural products.
Design and Exploration of this compound Analogues in Medicinal Chemistry
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive template for the design of novel therapeutic agents. By incorporating this spirocycle into drug candidates, medicinal chemists can explore new regions of chemical space and improve the pharmacological properties of lead compounds.
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new drug candidates with improved properties. capes.gov.brresearchgate.netnih.gov These approaches involve replacing a core molecular framework or a functional group with another that maintains or enhances biological activity while improving other characteristics like synthetic accessibility or pharmacokinetic profiles. researchgate.netnih.gov Spirocyclic systems, including analogues of this compound, are increasingly utilized in these strategies due to their ability to introduce novel three-dimensional arrangements of functional groups. nih.gov
The replacement of a more flexible or planar scaffold with a rigid spirocycle can lead to compounds with enhanced binding affinity and selectivity for their biological targets. nih.gov This is because the constrained conformation of the spirocycle reduces the entropic penalty upon binding. The concept of bioisosterism is fundamental to this approach, where the spirocyclic core mimics the spatial arrangement of functionalities in the original molecule. nih.gov
Table 1: Key Concepts in Scaffold Hopping and Bioisosteric Replacement
| Term | Definition | Relevance to Spirocycles |
| Scaffold Hopping | The replacement of the core framework of a molecule with a different scaffold to improve properties or enter novel chemical space. researchgate.net | Spirocycles offer unique three-dimensional scaffolds that can replace traditional, often planar, core structures. |
| Bioisosteric Replacement | The substitution of a functional group or a part of a molecule with another that has similar biological properties. researchgate.net | Spirocyclic systems can act as bioisosteres for various cyclic and acyclic substructures in drug molecules. |
| Chemical Space | The ensemble of all possible molecules. | Spirocycles allow for the exploration of novel regions of three-dimensional chemical space, moving away from "flat" drug-like molecules. |
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. nih.gov The synthesis of conformationally restricted analogues is a key tactic in SAR exploration, as it allows researchers to probe the bioactive conformation of a molecule – the specific three-dimensional shape it adopts when binding to its target. nih.govacs.org
By incorporating the rigid this compound scaffold or its analogues into a series of compounds, chemists can systematically investigate the impact of conformational constraints on biological activity. nih.gov This approach helps to elucidate the key structural features required for potent and selective interactions with a biological target. The synthesis of conformationally restricted analogues of known bioactive molecules has proven to be a successful strategy in the development of new therapeutic agents. nih.govacs.org For instance, the design and synthesis of conformationally restricted analogues of serotonin (B10506) led to the discovery of potent 5-HT6 receptor ligands. nih.gov
Computational and Theoretical Investigations of 1,5 Dioxaspiro 2.4 Heptan 4 One
Quantum Chemical Studies of Electronic Structure and Bonding in Spiro Compounds
Quantum chemical methods are instrumental in elucidating the intricate electronic structure and bonding characteristics of spiro compounds. dr-dral.com These studies often focus on the distribution of electron density, the nature of chemical bonds, and the influence of the spirocyclic framework on molecular properties.
The analysis of electronic structure in spiro compounds, including those with silicon or germanium spiro centers, reveals a unique three-dimensional charge distribution arising from the consecutive "flip-flop" arrangement of the rings. nih.gov This inherent three-dimensionality and the rigidity of the spiro framework impart specific chemical and physical properties. nih.gov For instance, the presence of both nucleophilic (e.g., imino groups) and electrophilic (e.g., silicon or germanium) centers can be strategically manipulated to tune the compound's characteristics. nih.gov
Theoretical calculations have been pivotal in rationalizing complex photophysical phenomena observed in spiro-bridged heterotriangulenes. dr-dral.combarbatti.org By dissecting the system into constituent units, researchers can determine the nature of electronic excitations and understand why structurally similar compounds exhibit vastly different photophysical behaviors. dr-dral.combarbatti.org These analyses can pinpoint which parts of the molecule are involved in the lowest-energy absorption and emission, explaining phenomena such as dual emission. barbatti.org
Dispersion interactions, often accounted for with corrections like D3, are crucial for accurately modeling the stability and configuration of spiro compound dimers. dr-dral.com Theoretical studies have shown that without considering these interactions, some dimeric structures are predicted to be unstable. dr-dral.com Furthermore, quantum chemistry can quantify inductive and mesomeric effects, explaining trends observed in experimental data like NMR spectra. dr-dral.combarbatti.org
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become an indispensable tool for predicting the mechanisms of reactions involving spiro compounds. nih.gov Its ability to provide accurate geometries, energies, and vibrational frequencies allows for the detailed exploration of reaction pathways and the identification of transition states. nih.gov
DFT calculations have been successfully employed to investigate the reaction pathways of various spirocyclic systems. For example, in the reaction of a stable N-heterocyclic silylene with different reagents to form silicon-centered spirocyclic compounds, DFT was used to investigate the optimized structures of probable products and possible intermediates, revealing three distinct reaction pathways. nih.gov These pathways included activation and dearomatization of a pyridine (B92270) ring, a [1+4]-cycloaddition, and the activation of a C-H bond leading to hydrogen elimination. nih.gov
In the context of synthesizing novel spiro compounds, DFT, in conjunction with experimental techniques like X-ray diffraction, helps to confirm three-dimensional structures and elucidate physiological efficacy through in silico docking experiments. mdpi.com The calculation of HOMO/LUMO energy differences and binding energies can provide insights that are consistent with in vitro assay results, helping to rationalize the observed biological activity. mdpi.com
Furthermore, DFT is crucial for understanding and predicting the stereochemistry of spiro compounds. numberanalytics.com By modeling different stereoisomers, DFT calculations can predict their relative stabilities with high accuracy, which is often challenging to determine experimentally due to the complex three-dimensional structures of these molecules. numberanalytics.com
Molecular Dynamics and Conformational Landscape Analysis of 1,5-Dioxaspiro[2.4]heptan-4-one Systems
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior and the accessible conformations of this compound and related spiroketal systems. The rigidity and conformational preferences of these molecules significantly influence their biological activity and interactions with other molecules. beilstein-journals.org
Spiroketals, as a structural subunit, are present in a wide array of natural products and their rigidity is key for conformational control. beilstein-journals.org The anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon to adopt an axial orientation, strongly influences the preferred conformation of the spiroketal ring. beilstein-journals.orgchemtube3d.com Computational modeling is often used alongside experimental techniques like nOe analysis to elucidate the configuration and conformation of these complex molecules. beilstein-journals.org
The conformational landscape of spiroketals can be complex, with the possibility of multiple stable conformations. For instance, in some macrolide spiroketals, an acid-induced transformation can lead to an inversion of configuration at a stereocenter, accompanied by a conformational change of the tetrahydropyran (B127337) ring from one chair form to another that is anomerically stabilized. beilstein-journals.org
Understanding the conformational preferences is also critical in the design of synthetic strategies. For example, achieving contrathermodynamic spiroketals, which are less thermodynamically favored isomers, often requires conformational locking to stabilize the nonanomeric structures. illinois.edu This can be achieved through factors like intramolecular hydrogen bonding or coordination to a metal cation. illinois.edu
Computational Approaches for Scaffold Analysis and Design in Related Spiro Systems
The spirocyclic scaffold is increasingly utilized in drug discovery due to its inherent three-dimensionality and structural novelty. researchgate.net Computational methods play a crucial role in the analysis of existing scaffolds and the design of new ones with desired properties. acs.orgnih.gov
Scaffold analysis involves the systematic investigation of molecular cores and building blocks. acs.org Computational tools can generate molecular hierarchies, classify structures, and associate scaffolds with biological activities, which aids in activity prediction. acs.org This is particularly valuable for spirocyclic compounds, which offer a unique and underexplored chemical space. nih.govbohrium.com
In the context of drug design, computational approaches can guide the rational design of spiroketal-based molecules to target specific proteins. nih.gov For example, docking studies can predict the binding pose of a spiroketal within a protein's ligand-binding pocket, and subsequent co-crystallization can validate these predictions. nih.gov Such studies have revealed that the diaxial ring conformation of a spiroketal can be favored due to bis-anomeric stabilization, leading to potent binding. nih.gov
Furthermore, computational techniques are being combined with high-throughput synthesis for the rapid optimization of spirocyclic compounds. nih.govbohrium.com These methods facilitate the fine-tuning of conformational and physicochemical properties, which is essential for improving the activity and selectivity of potential drug candidates. nih.govbohrium.com The design and fabrication of scaffolds, particularly in fields like tissue engineering, heavily rely on computational modeling to predict properties and optimize designs, often in conjunction with 3D printing techniques. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For spirocyclic compounds like 1,5-dioxaspiro[2.4]heptan-4-one, ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) techniques, provide invaluable information regarding connectivity, and the relative stereochemistry of the molecule.
The ¹H NMR spectrum of a compound like this compound would be expected to show distinct signals for the protons of the cyclopropane (B1198618) and the dioxolane rings. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons would be particularly informative about their substitution and stereochemical environment. The protons of the dioxolane ring would also provide characteristic signals.
The ¹³C NMR spectrum is equally crucial for structural confirmation. The carbonyl carbon of the ketone would appear at a characteristic downfield chemical shift. The spiro carbon, being a quaternary carbon linked to two oxygen atoms, would also have a distinct chemical shift. The remaining carbons of the cyclopropane and dioxolane rings would provide further confirmation of the carbon skeleton.
Table 1: Representative ¹³C NMR Chemical Shifts for Spiro[2.4]heptane and 1,4-Dioxaspiro[4.5]decan-8-one
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Spiro[2.4]heptane | C1, C2 | 9.5 |
| C3 (spiro) | 26.2 | |
| C4, C7 | 33.1 | |
| C5, C6 | 25.8 | |
| 1,4-Dioxaspiro[4.5]decan-8-one | C=O | 209.3 |
| Spiro C | 108.3 | |
| -OCH₂CH₂O- | 64.4 | |
| CH₂ (adjacent to C=O) | 37.5 | |
| CH₂ (beta to C=O) | 28.5 |
Note: The data presented is for analogous compounds and serves to illustrate the expected regions for chemical shifts.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals for this compound and its derivatives, confirming the connectivity between the different ring systems.
X-ray Crystallography for Solid-State Structure Determination of Spirocyclic Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the spirocyclic system of this compound, assuming a suitable crystal can be obtained. For chiral derivatives, X-ray crystallography can also establish the absolute configuration.
The crystal structure would unequivocally confirm the spirocyclic nature of the molecule, showing the perpendicular orientation of the two rings at the spiro center. The conformation of the five-membered dioxolane ring, whether it adopts an envelope or twisted conformation, would be clearly delineated.
Advanced Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₅H₆O₃.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to deduce its structure. Expected fragmentation pathways for this compound could include:
Loss of a CO molecule from the ketone group.
Cleavage of the cyclopropane ring.
Fragmentation of the dioxolane ring.
The NIST Mass Spectrometry Data Center provides mass spectral data for related compounds like spiro[2.4]heptane, 1,5-dimethyl-6-methylene-, which can give an indication of the types of fragmentation patterns observed for the spiro[2.4]heptane core. nist.govnist.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Possible Identity |
| [M]⁺ | 114.03 | Molecular Ion |
| [M-CO]⁺ | 86.04 | Loss of Carbon Monoxide |
| [C₃H₅O₂]⁺ | 73.03 | Fragment from Dioxolane Ring |
| [C₄H₅O]⁺ | 69.03 | Fragment after CO loss and rearrangement |
Note: This table represents predicted fragmentation patterns. Actual experimental data would be required for confirmation.
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), could be employed to further investigate the fragmentation pathways and provide even more detailed structural information.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
For chiral derivatives of this compound, determining the absolute configuration is a critical aspect of their characterization. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for this purpose. researchgate.net
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides information about the stereochemistry of the molecule in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. VCD is particularly useful as it provides many resolved bands, offering a rich source of stereochemical information. nih.gov
ECD, which measures the differential absorption of left and right circularly polarized UV-visible light, is another important technique for assigning absolute configuration. The Cotton effects observed in the ECD spectrum are characteristic of the chromophores present in the molecule and their chiral environment. For this compound, the n→π* transition of the carbonyl group would be a key chromophore.
The combination of experimental VCD and ECD with theoretical calculations provides a highly reliable method for assigning the absolute configuration of chiral molecules. nih.gov This approach has been successfully applied to a wide range of natural products and other chiral compounds. While no specific VCD or ECD studies on this compound have been reported, the general methodology is well-established and would be the method of choice for determining the absolute configuration of any of its chiral derivatives. rsc.org The complementarity of VCD and ECD is a significant advantage, as each technique can provide unique structural insights. nih.gov
Future Perspectives and Challenges in 1,5 Dioxaspiro 2.4 Heptan 4 One Research
Development of More Efficient and Sustainable Synthetic Routes to 1,5-Dioxaspiro[2.4]heptan-4-one
The advancement of research into this compound is intrinsically linked to the ability to produce it and its derivatives in an efficient, cost-effective, and environmentally benign manner. A significant challenge lies in moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.
Future research will likely focus on several key areas:
Catalytic Strategies: The development of novel catalytic systems is paramount. This includes exploring transition-metal catalysts and organocatalysts to facilitate the key bond-forming reactions with high stereo- and regioselectivity. The goal is to reduce the reliance on stoichiometric reagents and minimize waste.
Flow Chemistry: Implementing telescoped flow processes, which combine multiple reaction steps into a continuous sequence without isolating intermediates, offers substantial benefits. rsc.org This approach can lead to significant cost savings, enhanced throughput, and a reduction in the process mass intensity (PMI), a key metric for green chemistry. rsc.org
Renewable Starting Materials: A major long-term goal is the synthesis of the spiro[2.4]heptan-4-one framework from renewable feedstocks. Research into converting biomass-derived molecules, such as oleic acid, into spiroketal structures provides a blueprint for future sustainable syntheses. researchgate.net
Stereoselective Synthesis: Many potential applications, particularly in pharmacology, require enantiomerically pure compounds. Developing asymmetric syntheses that can selectively produce one enantiomer of this compound and its derivatives is a critical challenge. dntb.gov.ua This involves the design of chiral catalysts and auxiliaries that can effectively control the three-dimensional arrangement of atoms during the reaction.
Table 1: Comparison of Synthetic Methodologies for Spiro Compounds
| Methodology | Advantages | Challenges for this compound |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Often involves multiple steps, harsh conditions, and significant waste generation. |
| Catalytic Synthesis | Increased efficiency, higher selectivity, reduced waste. | Requires development of specific catalysts for the target spirocycle; catalyst cost and stability can be issues. dntb.gov.uaresearchgate.net |
| Flow Chemistry | Improved safety and scalability, reduced reaction times, lower PMI. rsc.org | Requires specialized equipment and optimization of reaction parameters for the specific compound. |
| Bio-based Synthesis | Utilizes renewable resources, potential for improved sustainability. researchgate.net | Requires development of efficient conversion pathways from biomass to the target molecule. |
Exploration of Novel Reactivity Patterns and Transformations of the Spiro[2.4]heptan-4-one Core
The reactivity of the this compound core is dominated by the presence of the highly strained cyclopropane (B1198618) ring fused to the ketal-containing five-membered ring. This inherent strain makes the molecule susceptible to ring-opening reactions, providing a gateway to diverse chemical transformations.
The small [2.4] spiro system possesses significant ring strain, which enhances its reactivity, particularly in reactions involving the ketone. The cyclopropane ring, when substituted with electron-withdrawing groups like the adjacent carbonyl, acts as an electrophile and can undergo S_N2-type ring-opening reactions with nucleophiles. nih.govnih.gov The kinetics and outcome of these reactions are influenced by factors such as solvent polarity and the nature of the nucleophile. rsc.org
Future explorations in this area will likely focus on:
Controlled Ring-Opening: Developing methods to selectively cleave specific bonds within the spirocyclic framework. This could involve using tailored catalysts or reagents to direct the reactivity towards either the cyclopropane or the dioxolanone ring, leading to a wider range of functionalized products.
Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot, triggered by the initial ring-opening of the spiro core. Such cascade sequences can rapidly build molecular complexity from a relatively simple starting material.
Photochemical and Electrochemical Transformations: Investigating the behavior of the spiro[2.4]heptan-4-one core under photochemical or electrochemical conditions to unlock novel reaction pathways that are not accessible through traditional thermal methods.
Polymerization: Exploring the possibility of using the strained ring system as a monomer for ring-opening polymerization (ROP). mdpi.commdpi.com This could lead to the creation of novel polyesters or polyketones with unique properties, although this remains a significant synthetic challenge. mdpi.com
Expansion of Applications in Chemical Synthesis and Materials Science
While this compound is a valuable synthetic intermediate, its full potential in chemical synthesis and materials science is yet to be realized. The rigid, three-dimensional structure of the spiro core makes it an attractive scaffold for building complex molecules and functional materials.
In chemical synthesis , future efforts will likely involve:
Diversity-Oriented Synthesis: Using the spiro[2.4]heptan-4-one core to generate libraries of structurally diverse molecules for high-throughput screening in drug discovery. researchgate.netmskcc.org Its rigid framework allows for the precise spatial arrangement of functional groups, which is crucial for interaction with biological targets. mdpi.com
Natural Product Synthesis: Employing this compound and its derivatives as key building blocks in the total synthesis of complex natural products that contain spiroketal motifs. dntb.gov.uabenthamscience.com
In materials science , the unique properties of the spiro framework could be harnessed for:
Organic Electronics: Spiro-conjugated compounds are known for their good thermal stability and unique orthogonal structure, making them suitable for applications in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Research could focus on functionalizing the this compound scaffold to tune its electronic properties for use as host materials or emitters.
Novel Polymers: As mentioned, successful ring-opening polymerization could yield new classes of polymers. The properties of these materials would be dictated by the structure of the spirocyclic monomer, potentially leading to materials with tailored thermal, mechanical, or optical characteristics. mdpi.com
Interdisciplinary Research Directions Involving this compound Frameworks
The most promising future directions for this compound research lie at the intersection of chemistry, biology, and materials science. The spiroketal motif is found in numerous biologically active natural products and has gained significant interest in pharmaceutical research. wikipedia.orgnih.gov
Key interdisciplinary research areas include:
Medicinal Chemistry and Drug Discovery: Derivatives of this compound have already shown potential antimicrobial and enzyme inhibitory activities. Future work will involve the systematic synthesis and biological evaluation of new analogues to develop potent and selective therapeutic agents. nih.gov The rigid spiro scaffold is ideal for structure-based drug design, where molecules are engineered to fit precisely into the active site of a target protein. researchgate.netmdpi.comnih.gov
Chemical Biology: Developing spiro[2.4]heptan-4-one-based probes to study biological processes. These molecules could be functionalized with fluorescent tags or reactive groups to allow for the visualization and interrogation of cellular pathways.
Computational Chemistry: Utilizing computational modeling to predict the reactivity, properties, and biological activity of new this compound derivatives. nih.gov These in silico studies can help guide synthetic efforts and prioritize compounds for biological testing, accelerating the discovery process.
Table 2: Potential Interdisciplinary Applications of the this compound Scaffold
| Field | Research Focus | Potential Outcome |
|---|---|---|
| Medicinal Chemistry | Design and synthesis of derivatives as enzyme inhibitors or receptor modulators. nih.gov | Development of new drugs for treating infectious diseases, cancer, or metabolic disorders. wikipedia.orgnih.govbeilstein-journals.org |
| Materials Science | Incorporation of the spiro core into polymer backbones or organic electronic devices. acs.org | Creation of advanced materials with tailored optical, electronic, or thermal properties. researchgate.net |
| Chemical Biology | Development of molecular probes for studying protein-protein interactions or cellular imaging. | New tools to understand complex biological systems and disease mechanisms. |
| Agrochemicals | Investigation of herbicidal or insecticidal properties of novel derivatives. | Discovery of new, effective, and potentially more environmentally friendly crop protection agents. |
Q & A
Q. What statistical approaches are suitable for analyzing high-throughput screening data for spirocyclic libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
